
2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid
Descripción general
Descripción
“2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid” is a compound that contains a tetrahydrofuran moiety and an isonicotinic acid moiety . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Tetrahydrofuran (THF) is an organic compound classified as a cyclic ether .
Aplicaciones Científicas De Investigación
Schiff Base Compounds and Crystal Structures
The synthesis and characterization of Schiff base compounds derived from isonicotinic acid, such as isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide, have been explored. These compounds exhibit interesting crystal structures and potential applications in material science due to their unique molecular configurations and intermolecular hydrogen bonding patterns. The study of these compounds provides insights into the structural basis of their potential applications in catalysis and material science (Yang, 2007).
Catalysis and Green Chemistry
Isonicotinic acid derivatives have been utilized as catalysts in the synthesis of complex organic compounds. For example, isonicotinic acid has been used as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles, demonstrating the compound's utility in promoting environmentally friendly chemical reactions (Zolfigol et al., 2013).
Pro-Chelator for Iron Sequestration
Research into pro-chelating agents related to isonicotinic acid, such as BSIH, has shown potential in inhibiting iron-promoted hydroxyl radical formation. This application is particularly relevant in the context of therapeutic interventions for diseases caused by oxidative stress and iron dysregulation (Charkoudian et al., 2006).
Luminescent Hybrid Materials
Modified isonicotinic acid derivatives have been synthesized and used to prepare organic-inorganic molecular-based hybrid materials. These materials exhibit photophysical properties such as ultraviolet absorption, phosphorescence, and luminescence spectra, making them suitable for applications in optoelectronic devices and sensors (Wang & Yan, 2006).
Antitubercular Compounds
Derivatives of isonicotinic acid hydrazide have been synthesized and evaluated for their antitubercular activity. This research highlights the therapeutic potential of isonicotinic acid derivatives in developing new treatments for tuberculosis (Isler et al., 1955).
Propiedades
IUPAC Name |
2-(oxolan-3-ylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-1-3-12-10(5-9)16-7-8-2-4-15-6-8/h1,3,5,8H,2,4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYPTATJRTRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




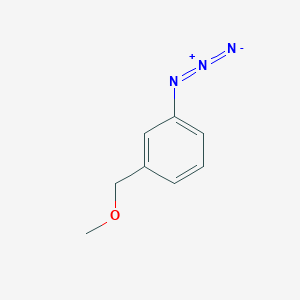
![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)

![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)

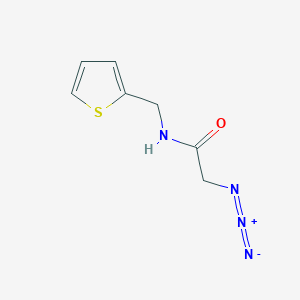
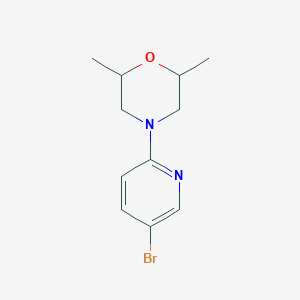
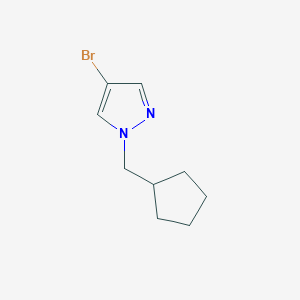
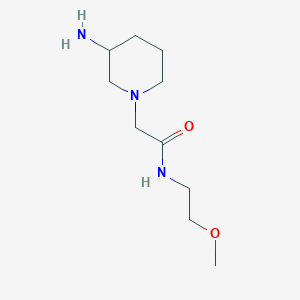
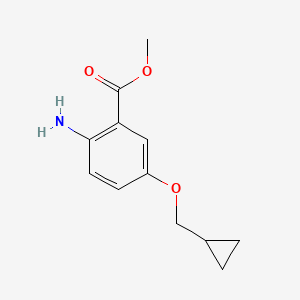
![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)